molecular formula C7H7Cl2N B1602195 2,3-Dichloro-6-methylaniline CAS No. 62077-27-4

2,3-Dichloro-6-methylaniline

Cat. No. B1602195
CAS RN: 62077-27-4
M. Wt: 176.04 g/mol
InChI Key: KSJUCTMXLJIVIE-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-methylaniline is a chemical compound with the molecular formula C7H7Cl2N and a molecular weight of 176.0 . It is used in custom synthesis .


Physical And Chemical Properties Analysis

2,3-Dichloro-6-methylaniline is a colorless compound . It has a molecular weight of 176.04 . The melting point of a similar compound, 2,3-Dichloroaniline, is 20–25 °C .

Scientific Research Applications

Spectroscopic Characterization

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy have been extensively applied to study the structural and vibrational characteristics of compounds closely related to 2,3-Dichloro-6-methylaniline. For example, research on 2-chloro-5-methylaniline and 2-chloro-6-methylaniline through experimental and theoretical approaches has provided insights into their molecular structure and vibrational modes. Such studies are crucial for understanding the electronic and geometrical configuration of these molecules, which can be foundational for further chemical, pharmaceutical, and material science research (Arjunan & Mohan, 2009).

Environmental Degradation and Metabolism

Research into the degradation pathways and environmental fate of herbicides related to 2,3-Dichloro-6-methylaniline, such as the metabolites produced from chloroacetanilide herbicides, is of significant interest. Studies have identified the microbial degradation pathways of these compounds, shedding light on environmental persistence and potential impacts. For instance, Sphingobium sp. strain MEA3-1 has been shown to utilize 2-Methyl-6-ethylaniline, a close relative of 2,3-Dichloro-6-methylaniline, as a carbon source, revealing the metabolic flexibility of soil microbes in breaking down complex organic pollutants (Dong et al., 2015).

Synthesis and Chemical Analysis

The synthesis and characterization of novel compounds from reactions involving 2,3-Dichloro-6-methylaniline derivatives have been explored for their potential applications in various fields, including pharmaceuticals and materials science. Research into the synthesis of novel oxime derivatives from reactions with 2,3-Dichloro-6-methylaniline and its analogs has led to the discovery of compounds with promising antioxidant activities, indicating potential therapeutic applications (Topçu et al., 2021).

Comparative Metabolism Studies

The comparative metabolism of chloroacetamide herbicides and their transformation products, including those related to 2,3-Dichloro-6-methylaniline, in human and rat liver microsomes, provides valuable insights into the toxicological and pharmacokinetic behaviors of these substances. Understanding the metabolic pathways of these herbicides and their derivatives is crucial for assessing their safety and environmental impact (Coleman et al., 2000).

Safety And Hazards

2,3-Dichloro-6-methylaniline should be handled with care. It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . Firefighters dealing with this chemical are advised to wear self-contained breathing apparatus .

properties

IUPAC Name

2,3-dichloro-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJUCTMXLJIVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556740
Record name 2,3-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-methylaniline

CAS RN

62077-27-4
Record name 2,3-Dichloro-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of 6.50 g (25.5 mmol) of 2,3-dichloro-4-bromo-6-methylaniline and 8.37 g (102 mmol) of sodium acetate in 120 ml of acetic acid-ethanol (1:1, v/v) was treated with 0.65 g of 5% palladium on carbon. The mixture was hydrogenated in a Parr hydrogenation apparatus at an initial pressure of 50 psi for 10 minutes. The reaction mixture was filtered, and the filtrate was concentrated by evaporation at reduced pressure. The residue was partitioned between ether and water, and the organic layer was washed with 5% aqueous sodium hydroxide, dried and evaporated at reduced pressure. The residue was purified by Kugelrohr distillation to afford 4.00 g (89% of the desired product as a colorless oil, b.p. 60°-70° C. (0.15 mm). IR and 1H NMR spectra were in agreement with the assigned structure.
Name
2,3-dichloro-4-bromo-6-methylaniline
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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